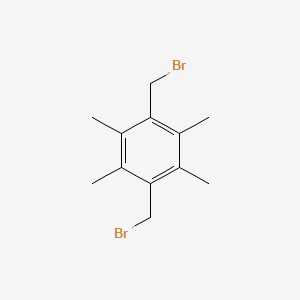

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Description

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2/c1-7-8(2)12(6-14)10(4)9(3)11(7)5-13/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREPDRBSWICSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CBr)C)C)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188662 | |

| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35168-64-0 | |

| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35168-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(bromomethyl)durene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035168640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(BROMOMETHYL)DURENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WNT366CU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a valuable building block in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields. It delves into the mechanistic underpinnings of the synthesis, offers a detailed and validated experimental protocol, discusses potential side reactions and purification strategies, and provides essential safety information. The guide emphasizes the rationale behind experimental choices to ensure both successful synthesis and a thorough understanding of the process.

Introduction and Significance

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, also known as bis(bromomethyl)durene, is a bifunctional aromatic compound. Its rigid tetramethylbenzene core, coupled with two reactive bromomethyl groups, makes it a highly versatile precursor for a variety of applications. In polymer chemistry, it serves as a crosslinking agent to enhance the thermal and mechanical properties of polymers. In organic synthesis, it is a key intermediate for the construction of complex molecular architectures, including macrocycles and supramolecular assemblies. The unique steric hindrance provided by the four methyl groups on the benzene ring can impart specific conformational properties to the resulting molecules.

This guide focuses on a robust and high-yielding synthetic route to 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, empowering researchers to confidently produce this important compound in the laboratory.

Mechanistic Insights into the Bromomethylation of Durene

The synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is typically achieved through the bromomethylation of durene (1,2,4,5-tetramethylbenzene). This reaction is a classic example of an electrophilic aromatic substitution.

The Electrophilic Aromatic Substitution Mechanism

The core of the reaction involves the attack of the electron-rich durene ring on an electrophilic species. The four methyl groups on the durene ring are electron-donating, which activates the aromatic ring and directs the substitution to the vacant positions. The overall mechanism can be broken down into two key steps:

-

Generation of the Electrophile: The reaction of paraformaldehyde with hydrogen bromide (HBr) in an acidic medium, such as acetic acid, generates the active electrophile. This is believed to be a protonated form of formaldehyde or a related species that can readily react with the aromatic ring.

-

Attack of the Aromatic Ring and Rearomatization: The π-electrons of the durene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the formation of the bromomethylated product.

The reaction proceeds in two successive bromomethylation steps to yield the desired 1,4-disubstituted product.

Caption: General mechanism of durene bromomethylation.

The Role of Reagents

-

Durene (1,2,4,5-Tetramethylbenzene): The starting aromatic compound. The four methyl groups are crucial as they activate the ring towards electrophilic attack.

-

Paraformaldehyde: A stable, solid polymer of formaldehyde that serves as the source of the methylene group in the bromomethyl substituent. It depolymerizes in the acidic reaction medium to provide formaldehyde.

-

Hydrogen Bromide (HBr) in Acetic Acid: This solution serves multiple purposes. HBr is the source of the bromine atom and also acts as a catalyst to protonate formaldehyde, generating the active electrophile. Acetic acid is an excellent solvent for this reaction, as it dissolves the starting materials and facilitates the reaction.[1] The acidic environment is crucial for the generation of the electrophile.[2]

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step procedure for the synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. This protocol has been adapted from established literature procedures and is designed to be reliable and high-yielding.[3][4]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Durene | 134.22 | 13.42 g | 0.1 | 98% |

| Paraformaldehyde | (30.03)n | 6.15 g | 0.2 | 95% |

| HBr in Acetic Acid | - | 40 mL | - | 33 wt% |

| Glacial Acetic Acid | 60.05 | 50 mL | - | 99.7% |

| Water | 18.02 | 100 mL | - | Deionized |

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel (optional)

-

Buchner funnel and filter paper

-

Glass frit (G3)

-

Standard laboratory glassware

Step-by-Step Procedure

Sources

Steric Control in Supramolecular Architecture: A Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Executive Summary: The "Steric Module" of Organic Synthesis

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS 35168-64-0 ) is not merely a halogenated building block; it is a specialized steric module used in the construction of rigid supramolecular architectures. Unlike its unmethylated analog (1,4-bis(bromomethyl)benzene), this compound introduces significant steric hindrance via its four methyl groups. This "gearing" effect is critical for researchers designing molecular rotors , shape-persistent macrocycles , and Covalent Organic Frameworks (COFs) where conformational locking is required.

This guide provides a validated technical roadmap for the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable experimental logic.

Chemical Architecture & Properties

The utility of CAS 35168-64-0 lies in the interplay between its reactive benzylic bromides and the inert, bulky methyl core.

Structural Analysis[1]

-

Core Scaffold: The 2,3,5,6-tetramethylbenzene (durene) core provides a rigid, planar platform.

-

Reactive Sites: The 1,4-bis(bromomethyl) groups are highly electrophilic, susceptible to SN2 attack by amines, thiols, and alkoxides.

-

Steric Gearing: The four methyl groups flanking the bromomethyl arms create a high rotational barrier. In supramolecular assemblies, these methyls act as "bumpers," preventing free rotation and enforcing specific dihedral angles in the final construct.

Physicochemical Data Table

| Property | Value | Significance |

| CAS Number | 35168-64-0 | Unique Identifier |

| Formula | C₁₂H₁₆Br₂ | Heavy atom count favors X-ray diffraction |

| Molecular Weight | 320.06 g/mol | Stoichiometric calculations |

| Melting Point | 214.5 – 215 °C | High crystallinity; indicates structural rigidity |

| Solubility | Soluble: CHCl₃, DCM, THFInsoluble: Water, Hexanes | Dictates solvent choice for SN2 reactions |

| Reactivity | High (Benzylic Bromide) | Lachrymator ; requires strict anhydrous conditions |

Validated Synthesis Protocol

Note: This protocol is based on the Blanc bromomethylation of durene, a method preferred for its regiospecificity over direct bromination of hexamethylbenzene.

Reaction Logic

The synthesis exploits the high electron density of durene (1,2,4,5-tetramethylbenzene). The four methyl groups activate the ring, directing electrophilic aromatic substitution (EAS) to the remaining para-positions (3 and 6). Formaldehyde serves as the carbon source, and HBr provides the halogen, generating the bromomethyl groups in a single step.

Step-by-Step Methodology

Reagents:

-

Durene (1,2,4,5-tetramethylbenzene) [13.4 g, 0.1 mol]

-

Paraformaldehyde [6.15 g, 0.20 mol]

-

HBr in Acetic Acid (33% solution) [40 mL]

-

Glacial Acetic Acid [50 mL]

Workflow:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve durene in hot glacial acetic acid (60–70°C). Ensure complete solvation to prevent localized concentration gradients.

-

Addition: Add paraformaldehyde followed by the dropwise addition of HBr/AcOH solution. The reaction is exothermic; maintain stirring.

-

Reflux: Heat the mixture to 110–120°C for 8–10 hours . The solution will darken as the reaction progresses.

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of ice-cold water . The product will precipitate immediately as a white solid.

-

Purification:

-

Filter the crude solid using a sintered glass funnel.

-

Wash copiously with water to remove residual acid.

-

Recrystallization: Recrystallize from chloroform or a chloroform/hexane mixture to yield needle-like crystals.

-

-

Validation: Check melting point (Target: >214°C). NMR should show a singlet for aromatic methyls (~2.3 ppm) and a singlet for methylene protons (~4.6 ppm).

Synthesis Pathway Diagram

Caption: Regioselective synthesis via Blanc bromomethylation. The electron-rich durene core directs substitution to the 3,6 positions.

Key Applications in Research

The compound is primarily used where conformational control is paramount.

Metallo-Supramolecular Assemblies

In the construction of metallo-macrocycles (e.g., molecular triangles or hexagons), this ligand serves as a rigid linear linker.

-

Mechanism: The bromomethyl groups are converted to pyridinium or other coordinating motifs.

-

Role: The tetramethyl core prevents the "collapse" of the macrocycle, maintaining an open cavity suitable for host-guest chemistry.

-

Reference Case: Newkome and co-workers utilized this steric bulk to stabilize iron(II)- and zinc(II)-coordinated macrocycles, preventing the formation of polymeric aggregates [1].

Covalent Organic Frameworks (COFs)

Researchers use CAS 35168-64-0 to synthesize COFs with defined pore sizes.

-

Application: The methyl groups protrude into the pore or layer interface, preventing π-π stacking collapse and increasing the accessible surface area (BET surface area).

-

Protocol Insight: When reacting with multifunctional amines, the steric bulk slows down the polymerization rate, allowing for better defect correction and higher crystallinity in the final COF.

Application Workflow Diagram

Caption: Divergent application pathways. Path A utilizes the linker for discrete molecular cages, while Path B builds extended porous networks.

Safety & Handling (E-E-A-T)

Warning: This compound is a potent lachrymator and corrosive agent .

-

Skin/Eye Contact: The benzylic bromide moiety hydrolyzes on contact with moisture in mucous membranes to release HBr, causing severe burns. Goggles and a face shield are mandatory.

-

Inhalation: Handle strictly within a certified chemical fume hood. The dust is highly irritating.

-

Neutralization: Spills should be treated with a dilute solution of sodium thiosulfate or sodium bicarbonate to quench the alkyl bromide before disposal.

-

Storage: Store in a cool, dry place. Moisture will degrade the compound to the corresponding diol or release HBr gas inside the container.

References

-

Chan, Y.-T., Li, X., Soler, M., Wang, J.-L., Wesdemiotis, C., & Newkome, G. R. (2009).[1] Design, Synthesis, and Traveling Wave Ion Mobility Mass Spectrometry Characterization of Iron(II)- and Zinc(II)-Coordinated Macrocyclic Complexes . Journal of the American Chemical Society, 131(45), 16395–16397.

-

PubChem.[2][3][4] (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (Compound) . National Library of Medicine.

-

Ambeed.[5][6] (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene Safety Data Sheet .

Sources

- 1. rsc.org [rsc.org]

- 2. 35168-64-0 | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | Aryls | Ambeed.com [ambeed.com]

- 3. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 4. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.gla.ac.uk [chem.gla.ac.uk]

- 6. Covalent Organic Frameworks (COF) Linkers| 毕得医药 [bidepharm.com]

Technical Whitepaper: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

High-Purity Intermediate for Sterically Crowded Cyclophanes and Advanced Materials

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), also known as

This whitepaper details the physicochemical profile, synthetic production, and critical applications of this compound, specifically its role as the primary precursor for octamethyl[2.2]paracyclophane —a molecule of immense interest in supramolecular chemistry and materials science due to its unique electronic transannular interactions.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The molecule exhibits high symmetry (

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene |

| Common Synonyms | |

| CAS Number | 35168-64-0 |

| Molecular Formula | |

| Molecular Weight | 320.07 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 214.5 – 215 °C [1] |

| Solubility | Soluble in hot benzene, toluene, chloroform; Insoluble in water |

| Reactivity Profile | Potent alkylating agent; Lachrymator; Moisture sensitive |

Structural Characterization (NMR Signature)

Due to its high symmetry, the

-

Aromatic Protons: None (Fully substituted ring).

-

Benzylic Protons (-CH

Br): Singlet, -

Methyl Protons (-CH

): Singlet,

Synthetic Pathways & Production

The industrial and laboratory standard for synthesizing 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene is the Bromomethylation of Durene . This route is preferred over radical bromination of hexamethylbenzene due to superior regioselectivity.

Protocol: Bromomethylation of Durene

Reaction:

Methodology:

-

Reagents: Durene (1,2,4,5-tetramethylbenzene), Paraformaldehyde, 33% HBr in Acetic Acid.

-

Procedure: Durene is dissolved in glacial acetic acid.[2] Paraformaldehyde is added, followed by the dropwise addition of HBr/AcOH.

-

Conditions: The mixture is heated to 115–120°C for 8–12 hours.

-

Workup: The reaction mixture is poured into ice water. The precipitate is filtered, washed with water and cold ethanol, and recrystallized from benzene or chloroform.

Mechanistic Insight:

This transformation proceeds via an Electrophilic Aromatic Substitution (

Figure 1: Synthesis Workflow

Caption: Regioselective bromomethylation of durene via modified Blanc reaction conditions.

Applications in Materials & Drug Discovery[7][9]

While the compound itself is a potent alkylating agent, its primary value lies as a scaffold for constructing complex supramolecular architectures.

Synthesis of Octamethyl[2.2]paracyclophane

This is the "Holy Grail" application. The steric crowding of the four methyl groups on the benzene ring makes the resulting [2.2]paracyclophane (OMP) highly strained and electron-rich.

Workflow:

-

Thiolation: The dibromide is reacted with thiourea or NaSH to form the dithiol.

-

Coupling: Reaction with a second equivalent of the dibromide (under high dilution) yields the dithiacyclophane.

-

Contraction: Photolytic or thermal extrusion of sulfur yields the final Octamethyl[2.2]paracyclophane.

MOFs and Rigid Linkers

In Metal-Organic Frameworks (MOFs), the tetramethyl substitution prevents free rotation of the ring when used as a linker, locking the material into specific conformations that enhance porosity and selectivity for gas separation.

Figure 2: Application Pathway to Cyclophanes

Caption: Synthetic route to sterically crowded paracyclophanes via sulfide contraction.

Handling, Stability & Safety

Critical Warning: This compound is a benzyl bromide derivative. It is a potent lachrymator (tear gas agent) and causes severe skin burns.

Safety Protocols (Self-Validating System)

-

Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to neutralize spills. The amine reacts with the alkyl bromide to form non-volatile ammonium salts.

-

Storage: Store at 2–8°C. The compound is moisture-sensitive; hydrolysis produces HBr gas.

Stability

-

Thermal: Stable up to its melting point (215°C).

-

Chemical: Reacts violently with strong oxidizers and bases. Hydrolyzes slowly in moist air to release corrosive fumes.

References

-

Melting Point & Characterization: Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene. Z. Kristallogr. NCS 2022; 237(4): 595–597.

-

Synthesis Methodology: Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress. Beilstein J. Org. Chem. 2011.

-

Application in Cyclophanes: The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Royal Society of Chemistry.

-

Safety Data: Safety Data Sheet: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. BLD Pharm / Fisher Scientific.

Sources

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene molecular weight

Topic: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene: Physicochemical Profile & Synthetic Methodology Content Type: Technical Reference Guide Audience: Senior Chemists, Process Engineers, and Materials Scientists[1]

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), often referred to as

This guide provides a definitive analysis of its molecular weight characteristics, validated synthetic protocols, and handling requirements.[1]

Physicochemical Profile

2.1 Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying solely on the average molecular weight is insufficient due to the significant isotopic abundance of Bromine (

| Parameter | Value | Technical Context |

| Average Molecular Weight | 320.07 g/mol | Used for stoichiometric calculations (molarity, yield).[1] |

| Monoisotopic Mass | 317.96 g/mol | Based on |

| Exact Mass | 319.96 g/mol | |

| Molecular Formula | ||

| Isotopic Pattern (M:M+2:M+4) | 1 : 2 : 1 | The presence of two bromine atoms creates a distinct triplet in Mass Spec (peaks at ~318, 320, 322 Da) due to the nearly equal natural abundance of |

2.2 Physical Properties[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Melting Point: 214–215 °C (Note: High melting point attributed to high molecular symmetry and efficient crystal packing).[1]

-

Solubility:

-

Crystal System: Monoclinic, space group

.[1][2]

Synthetic Methodology: Blanc Bromomethylation

While radical bromination of hexamethylbenzene is a theoretical route, it often suffers from over-bromination (gem-dibromides).[1] The industry-standard protocol for high-purity synthesis is the Blanc Bromomethylation of Durene .[1] This method utilizes formaldehyde and hydrogen bromide to introduce the functional groups directly onto the aromatic ring.[1]

3.1 Reaction Mechanism (Electrophilic Aromatic Substitution)

The reaction proceeds via the generation of a highly electrophilic hydroxymethyl cation (protonated formaldehyde), which attacks the electron-rich durene ring.[1] Subsequent substitution by bromide ion yields the product.[1]

Figure 1: Mechanistic pathway for the Blanc Bromomethylation of Durene.[1] The electron-rich ring facilitates rapid electrophilic attack.[1]

3.2 Validated Experimental Protocol

Objective: Synthesis of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene on a 0.1 mol scale.

Reagents:

-

Durene (1,2,4,5-tetramethylbenzene): 13.4 g (0.1 mol)[1]

-

Paraformaldehyde: 6.2 g (0.2 mol)[1]

-

Glacial Acetic Acid: 50 mL

-

HBr (33% in Acetic Acid): 40 mL[1]

Step-by-Step Workflow:

-

Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 13.4 g of durene in 50 mL of hot glacial acetic acid. Ensure complete dissolution to prevent localized concentration gradients.

-

Reagent Addition: Add 6.2 g of paraformaldehyde followed carefully by 40 mL of HBr/Acetic acid solution. Caution: Exothermic reaction.[1]

-

Reaction: Heat the mixture to 100–120 °C for 8–10 hours. The solution will darken, and a precipitate may begin to form as the reaction progresses.[1]

-

Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass into 200 mL of ice-cold water to precipitate the crude product fully.

-

Isolation: Filter the solid using a sintered glass funnel (Grade 3). Wash the cake copiously with water to remove residual acid, followed by a cold hexane wash to remove unreacted durene.[1]

-

Purification: Recrystallize from chloroform or toluene.

-

Yield Expectation: 60–75%.[1]

-

Validation: Check MP (target >210 °C) and

H NMR (Singlet at

-

Applications in Drug Development & Materials

The compound is a "linchpin" molecule.[1] Its two reactive handles allow it to bridge other structures, creating cavities or networks.[1]

4.1 Supramolecular Scaffolding

The primary utility in research is the synthesis of [2.2]paracyclophanes .[1] By coupling this unit with a dithiol or via Wurtz coupling, researchers create strained aromatic decks used to study

4.2 Application Workflow

Figure 2: Divergent synthetic utility in creating macrocycles (Path A) and porous frameworks (Path B).

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1).[1][3] Specific Risks:

-

Lachrymator: Like most benzyl bromides, this compound is a potent tear gas.[1] It attacks mucous membranes instantly.[1]

-

Hydrolysis: In the presence of moisture, it slowly hydrolyzes to release HBr gas, which is corrosive to metal equipment and toxic to inhale.[1]

Mandatory PPE:

-

Face shield + Safety Goggles (Goggles alone are insufficient due to lachrymatory nature).[1]

-

Viton or thick Nitrile gloves (Latex is permeable to benzyl bromides).[1]

-

Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

References

-

PubChem. "1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | C12H16Br2."[1][3] National Library of Medicine. [Link][1]

-

Zhao, M., et al. "Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2."[1][2] Zeitschrift für Kristallographie - New Crystal Structures, vol. 237, no.[1][2] 5, 2022.[1][2] [Link][1]

-

Organic Syntheses. "Durene (1,2,4,5-Tetramethylbenzene) and Derivatives." Org.[1] Synth. Coll. Vol. 2, p.254. (Foundational reference for Durene chemistry). [Link]

Sources

An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene: A Versatile Building Block

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a key bifunctional electrophile used in advanced organic synthesis, materials science, and supramolecular chemistry. The document elucidates its molecular structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on the mechanistic rationale behind its synthesis and its versatile applications as a rigid linker in the construction of polymers and macrocyclic architectures. Detailed experimental procedures, safety protocols, and data interpretation are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.

Introduction: The Strategic Importance of a Rigid Durene-Based Linker

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, often referred to as bis(bromomethyl)durene, is an aromatic compound distinguished by a tetramethyl-substituted benzene ring (a durene core) functionalized with two bromomethyl groups at the para positions (1 and 4).[1] This unique structure imparts a high degree of steric hindrance and conformational rigidity. The four methyl groups flanking the reactive bromomethyl sites prevent free rotation, making it an exceptionally predictable and stable linear building block.

The two benzylic bromide moieties serve as highly reactive electrophilic sites, susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a cross-linker or a monomeric unit in polymerization reactions.[2] Consequently, it is an invaluable precursor for the synthesis of a wide array of complex molecules, including:

-

High-Performance Polymers: Its rigid structure is incorporated into polymer backbones to enhance thermal stability and mechanical strength.

-

Cyclophanes and Macrocycles: It serves as a fundamental component in constructing cage-like molecules and host-guest systems for molecular recognition and catalysis.[3]

-

Functional Materials: It is used to create novel organic frameworks and materials with tailored electronic or photophysical properties.[4]

This guide will delve into the essential technical aspects of this compound, from its synthesis to its practical application, providing the causal insights necessary for advanced research and development.

Molecular Structure and Physicochemical Properties

The foundational durene (1,2,4,5-tetramethylbenzene) core is symmetrically substituted, leading to a well-defined and rigid molecular geometry. The bromomethyl groups are primary benzylic bromides, which accounts for their high reactivity in SN2 reactions.

Key Physicochemical and Spectroscopic Data:

| Property | Value | Source(s) |

| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene | [1] |

| Synonyms | Bis(bromomethyl)durene, 3,6-Bis(bromomethyl)durene | [1][5] |

| CAS Number | 35168-64-0 | [1] |

| Molecular Formula | C₁₂H₁₆Br₂ | [1] |

| Molecular Weight | 320.06 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 214.5-215 °C | [5] |

| Solubility | Soluble in hot glacial acetic acid, chloroform; limited solubility in other organic solvents.[4][6] | |

| ¹³C NMR (CDCl₃) | Peaks typically observed at ~17-20 ppm (Ar-CH₃), ~29-31 ppm (-CH₂Br), and ~133-136 ppm (quaternary Ar-C). | [7][8] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene involves the bromomethylation of durene (1,2,4,5-tetramethylbenzene). One established method utilizes paraformaldehyde and hydrogen bromide in acetic acid.[4]

Causality in Synthesis:

-

Starting Material: Durene is selected due to its high symmetry and the activating effect of the four methyl groups, which direct electrophilic substitution to the desired positions.

-

Reagents: Paraformaldehyde serves as the source of formaldehyde. In the acidic medium (HBr/acetic acid), formaldehyde is protonated, generating a highly reactive hydroxymethyl cation (⁺CH₂OH) or its equivalent. This electrophile then attacks the electron-rich durene ring.

-

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The initial attack of the hydroxymethyl cation forms a benzylic alcohol intermediate. Subsequent reaction with excess HBr converts the hydroxyl group into a good leaving group (H₂O), which is then displaced by a bromide ion in an SN1 or SN2 type reaction to form the bromomethyl group. The reaction occurs twice to yield the final difunctionalized product.

Workflow for Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

Caption: Synthesis workflow from durene to the final product.

Detailed Laboratory Protocol for Synthesis

This protocol is adapted from established literature procedures.[4] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 13.42 g (0.1 mol) of durene in 50 mL of hot glacial acetic acid.

-

Reagent Addition: To the hot solution, add 6.15 g (0.20 mol) of paraformaldehyde followed by the careful addition of 40 mL of a 31% HBr solution in acetic acid.

-

Scientific Rationale: Using a stoichiometric excess of the bromomethylating agents ensures complete difunctionalization of the durene core. Hot acetic acid is used to ensure all reactants remain in solution.

-

-

Reaction: Heat the mixture to 120 °C and maintain this temperature with stirring for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After cooling, pour the reaction mixture into 100 mL of cold water. A white precipitate will form.

-

Scientific Rationale: The product is insoluble in the aqueous acetic acid mixture, causing it to precipitate out, which provides an effective and simple initial purification step.

-

-

Filtration and Drying: Collect the solid product by vacuum filtration using a G3 glass frit. Wash the solid with water to remove residual acid. Dry the product thoroughly under vacuum.

Applications in Polymer and Supramolecular Chemistry

The bifunctional nature of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene makes it a prime candidate for step-growth polymerization and macrocyclization reactions.[9]

Use in Polymer Synthesis

The compound can react with various dinucleophiles (e.g., diamines, dithiols, or bisphenols) to form linear polymers. The rigid durene unit in the polymer backbone can significantly increase the glass transition temperature (Tg) and improve the material's thermal and dimensional stability. These polymers find use in applications requiring robust materials, such as in organic field-effect transistors.[10]

Synthesis of Cyclophanes

Cyclophanes are macrocyclic compounds containing at least one aromatic ring bridged by aliphatic chains.[11] The reaction of bis(bromomethyl)durene with another bifunctional linker under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization, leading to the formation of durene-containing cyclophanes.[3][12]

-

Principle of High Dilution: By keeping the concentration of reactants extremely low, the probability of one end of a molecule finding its other end (intramolecular reaction) becomes higher than the probability of it finding another molecule (intermolecular polymerization).

Workflow for a General Cyclophane Synthesis

Caption: High-dilution workflow for cyclophane synthesis.

Safety, Handling, and Storage

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, like other benzylic bromides, requires careful handling due to its hazardous properties.

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[1][5][13] It is a lachrymator, meaning its vapors can cause intense eye irritation and tearing.[14]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. A face shield is recommended for handling larger quantities.[15]

-

Handling: Avoid creating dust. Do not inhale vapors or dust. Ensure adequate ventilation. Keep away from heat, sparks, and open flames.[14][16] In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Protect from moisture and direct sunlight.[16]

Conclusion

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is a highly valuable and versatile building block in modern organic and materials chemistry. Its rigid, symmetric structure and dual reactive sites provide a predictable platform for constructing complex, high-performance materials. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in research and development while ensuring laboratory safety.

References

-

PrepChem. (n.d.). Preparation of 1,4-bis(dibromomethyl)benzene. Retrieved from PrepChem.com. [Link]

-

PubMed. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

Thieme. (2021). Synthesis of Substituted Hexaarylbenzenes. Retrieved from Thieme Chemistry. [Link]

-

MDPI. (2021). Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro. Retrieved from mdpi.com. [Link]

-

De Gruyter. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Retrieved from degruyter.com. [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Retrieved from spectrabase.com. [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from nj.gov. [Link]

-

ResearchGate. (2016). Selected synthetic strategies to cyclophanes. Retrieved from researchgate.net. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Polymer chemistry: fundamentals and applications. Retrieved from beilstein-journals.org. [Link]

-

SpectraBase. (n.d.). 1,2-BIS-(BROMOMETHYL)-3,4,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-PREHNITENE. Retrieved from spectrabase.com. [Link]

-

ResearchGate. (2021). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. Retrieved from researchgate.net. [Link]

-

Royal Society of Chemistry. (2021). Bis-isatin based polymers with tunable energy levels for organic field-effect transistor applications. Retrieved from pubs.rsc.org. [Link]

Sources

- 1. 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | C12H16Br2 | CID 2752645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Polymer chemistry: fundamentals and applications [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. CAS 623-24-5: 1,4-Bis(bromomethyl)benzene | CymitQuimica [cymitquimica.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Bis-isatin based polymers with tunable energy levels for organic field-effect transistor applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Direct Synthesis of Polyaromatic Cyclophanes Containing Bis-Methylene-Interrupted Z-Double Bonds and Study of Their Antitumor Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 35168-64-0|1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene|BLD Pharm [bldpharm.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. nj.gov [nj.gov]

- 16. westliberty.edu [westliberty.edu]

Technical Guide: Solubility & Handling of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

[1][2][3][4]

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), often referred to as Bis(bromomethyl)durene , is a critical intermediate in the synthesis of complex supramolecular structures, including [2.2]paracyclophanes, molecular machines, and porous organic polymers.[1][2][3][4]

Its utility is defined by two competing characteristics: the lipophilicity of the durene (tetramethylbenzene) core and the high electrophilicity of the benzylic bromide groups.[1][2][3][4] Successful application requires a precise understanding of its solubility profile to avoid the common pitfall of "pseudo-solubility," where the compound dissolves via solvolysis (decomposition) rather than physical solvation.[1][2][3][4]

This guide provides a validated framework for solvent selection, purification, and reaction setup, ensuring high yields and operator safety.[1][2][3][4]

Physicochemical Profile & Solubility Mechanics[1][2][3][4]

To manipulate this compound, one must understand the forces governing its crystal lattice.[1][2][3][4]

-

Structural Rigidity: The four methyl groups on the benzene ring lock the molecule into a rigid, highly symmetric conformation.[1][2][3][4] This symmetry significantly increases the crystal lattice energy, making the solid difficult to break apart (dissolve) compared to its non-methylated analog,

-dibromo-p-xylene.[1][2][3][4] -

Lipophilic Shielding: The methyl groups create a hydrophobic shell, rendering the compound virtually insoluble in water and requiring organic solvents with compatible dispersion forces (Van der Waals interactions).[1][2][3][4]

Solubility & Reactivity Matrix

The following table categorizes solvents based on their thermodynamic suitability and chemical compatibility.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Halogenated | Chloroform ( | High | Low | Standard. Ideal for NMR and reaction media.[1][2][3][4] |

| Halogenated | Dichloromethane (DCM) | High | Low | Good for reactions; volatility can be an issue for hot recrystallization.[1][2][3][4] |

| Aromatic | Toluene / Benzene | Moderate-High | Low | Preferred for recrystallization (high boiling point allows thermal gradient).[1][2][3][4] |

| Ethers | THF / 1,4-Dioxane | Moderate | Low | Useful for coupling reactions; ensure anhydrous to prevent hydrolysis.[2][3][4] |

| Alkanes | Hexane / Heptane | Insoluble | Low | Precipitant. Used to crash the product out of solution.[1][2][3][4] |

| Protic | Methanol / Ethanol | Low (Deceptive) | CRITICAL | DO NOT USE. Causes solvolysis (ether formation).[1][2][3][4] |

| Polar Aprotic | DMF / DMSO | High | Moderate | Risk of alkylation at elevated temps; difficult to remove.[1][2][3][4] |

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting a solvent based on the intended process (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection, highlighting the critical exclusion of protic solvents to prevent degradation.[1][2][3][4]

Practical Protocols

Purification via Recrystallization

Because benzylic bromides can degrade on silica gel (due to acidity), recrystallization is the gold standard for purification.[1][2][3][4]

-

Objective: Remove oligomeric byproducts and unreacted durene.

-

System: Toluene (Solvent) / Heptane (Anti-solvent) OR Chloroform/Hexane.[1][2][3][4]

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in a flask. Add minimal Toluene. Heat to 80–90°C until fully dissolved.

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.[1][2][3][4]

-

Precipitation: If crystals do not form, add Heptane dropwise until the solution turns slightly turbid, then reheat to clarify and cool again.

-

Collection: Filter the white needles/plates under vacuum.[1][2][3][4] Wash with cold Heptane.[1][3][4]

-

Drying: Dry under high vacuum (< 1 mbar) at ambient temperature. Avoid heating the dry solid excessively as it acts as a lachrymator.[1][2][3][4]

Reaction Setup: The High-Dilution Principle

When using this compound to synthesize macrocycles (e.g., [2.2]paracyclophane), solubility dictates the reaction pathway.[1][2][3][4] High local concentrations favor polymerization (intermolecular) over cyclization (intramolecular).[1][3][4]

Protocol for Macrocyclization:

Stability & Safety (The "Trap")

The Solvolysis Trap

A common error is attempting to wash the product with Methanol to remove impurities.[1][2][3][4]

-

Mechanism: The electron-rich durene ring stabilizes the benzylic carbocation intermediate, making the bromine leaving group highly labile.[1][2][3][4]

-

Result: Methanol attacks the benzylic position, converting the bromide to a methyl ether (

).[1][2][3][4] -

Prevention: Strictly use non-nucleophilic alkanes (Hexane/Heptane) for washing.[1][2][3][4]

Safety: Lachrymator

Like benzyl bromide and xylylene dibromide, this compound is a potent lachrymator (tear gas agent) and skin irritant.[1][2][3][4]

References

-

Crystal Structure & Synthesis

-

General Reactivity of Benzylic Bromides

-

Synthetic Application (Cyclophanes)

Introduction: The Structural Significance of a Versatile Linker

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, also known by its common synonym bis(bromomethyl)durene, is a highly functionalized aromatic compound.[1][2][3] Its structure, featuring a rigid tetramethylbenzene (durene) core flanked by two reactive bromomethyl groups, makes it a valuable bifunctional building block in synthetic chemistry.[4] The steric bulk provided by the four methyl groups imparts specific conformational constraints and solubility characteristics to the molecules derived from it. This guide provides a comprehensive overview of its most critical physical property for purity assessment—the melting point—and contextualizes it within the necessary synthetic and analytical procedures relevant to researchers in materials science and drug development. The precise determination of the melting point is not merely a routine measurement but the culmination of a rigorous synthetic and purification protocol, serving as a primary indicator of sample integrity.

Part 1: Core Physicochemical Characteristics

The identity and purity of a chemical compound are established through its unique set of physical and chemical properties. For a crystalline solid like 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, the melting point is a fundamental and highly sensitive indicator of purity.

| Property | Value | Source(s) |

| Melting Point | 214.5-215 °C | [2][3] |

| Molecular Formula | C₁₂H₁₆Br₂ | [1][3] |

| Molecular Weight | 320.06 g/mol | [1][2] |

| CAS Number | 35168-64-0 | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Density | 1.498 g/cm³ | [2] |

Part 2: Synthesis and Purification: The Foundation of an Accurate Melting Point

An experimentally observed melting point is inextricably linked to the purity of the substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, a discussion of the melting point necessitates a thorough understanding of the compound's synthesis and, most critically, its purification.

Illustrative Synthesis Protocol: Radical Bromination of Durene

The synthesis of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene is typically achieved through a free-radical bromination of the methyl groups of durene (1,2,4,5-tetramethylbenzene). While specific protocols for this exact transformation are not detailed in the immediate search results, a reliable procedure can be constructed based on well-established methods for the benzylic bromination of related xylenes and other methylated aromatics.[5][6]

Causality in Experimental Design: The choice of reagents and conditions is dictated by the need to selectively brominate the benzylic positions without promoting electrophilic aromatic substitution on the electron-rich durene ring.

-

Reagents: Durene, N-Bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide or AIBN. Carbon tetrachloride (CCl₄) or another non-polar solvent is used.

-

Principle of Causality: NBS is used as the bromine source because it provides a low, constant concentration of bromine (Br₂), which favors radical substitution over electrophilic addition. The radical initiator, upon heating, generates free radicals that initiate the chain reaction. The reaction is often irradiated with a lamp to promote the homolytic cleavage of the N-Br bond in NBS.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine durene (1 equivalent), N-Bromosuccinimide (2.2 equivalents to ensure dibromination), and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents).

-

Solvent Addition: Add a sufficient volume of a dry, inert solvent like carbon tetrachloride or cyclohexane to dissolve the durene.

-

Initiation: Heat the mixture to reflux (the boiling point of the solvent). The application of heat is critical for decomposing the benzoyl peroxide to initiate the radical chain reaction.

-

Reaction Progression: Allow the reaction to proceed under reflux for several hours. The reaction can be monitored by observing the consumption of the dense NBS, which falls to the bottom of the flask, and the formation of the less dense succinimide byproduct, which floats.

-

Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by vacuum filtration.

-

Purification of Crude Product: The filtrate, containing the desired product and unreacted starting material, is concentrated under reduced pressure. The resulting crude solid must be purified.

Purification Protocol: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8]

Principle of Causality: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[8][9] For a relatively non-polar molecule like bis(bromomethyl)durene, a solvent of moderate polarity is often effective. A solvent pair system (e.g., ethanol/water or toluene/hexanes) may also be employed.

Step-by-Step Methodology:

-

Solvent Selection: Choose an appropriate solvent or solvent pair. For this compound, toluene or a mixture of chloroform and hexanes would be a logical starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[8] An excess of solvent will reduce the final yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, they must be removed by filtering the hot solution through a pre-warmed funnel.[10] This step prevents premature crystallization of the desired product in the funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of a pure, well-defined crystal lattice, excluding impurities from incorporation.[9]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product from the solution.[8]

-

Isolation and Washing: Collect the purified crystals by suction filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven. Incomplete drying will introduce solvent as an impurity and depress the melting point.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from starting materials to a pure, analyzable product.

Caption: The effect of impurities on the crystal lattice and observed melting point.

Part 4: Critical Safety and Handling Protocols

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary: According to GHS classifications, this compound causes severe skin burns and serious eye damage. [1][11]It is a corrosive material.

| Precautionary Measure | Justification and Protocol |

| Engineering Controls | Handle only inside a certified chemical fume hood to avoid inhalation of dust. [12] |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times. [11][12] |

| Handling | Avoid all personal contact. [13]Do not breathe dust. [12]Wash hands thoroughly after handling. [11] |

| Spill Response | In case of a spill, sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal. [12][13] |

| First Aid | In case of eye or skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11][13]If inhaled, move to fresh air. [11] |

Part 5: Applications in Research and Drug Development

The rigid structure and bifunctional nature of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene make it a valuable precursor in several advanced research areas:

-

Polymer Chemistry: It serves as a cross-linking agent or a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific mechanical properties. [4]* Materials Science: It is a key building block for constructing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). [14]The defined length and rigidity of the durene linker allow for the precise design of porous materials for applications in gas storage, separation, and catalysis.

-

Supramolecular Chemistry: The two bromomethyl groups can be converted to other functionalities to create complex host-guest systems and molecular cages.

-

Drug Development: While not a drug itself, it can be used as a rigid scaffold or linker to synthesize complex organic molecules with potential therapeutic activity. Its well-defined geometry allows for the precise spatial orientation of pharmacophores, a key strategy in rational drug design.

Conclusion

The melting point of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, authoritatively cited as 214.5-215 °C, is more than a mere physical constant. [2][3]For the research scientist, it is the primary, accessible indicator of purity. Achieving a sharp melting range within this literature value is a direct validation of successful synthesis and, critically, meticulous purification. Understanding the principles behind the synthesis, recrystallization, and melting point determination protocols empowers researchers to confidently use this versatile building block in the development of novel materials and complex molecular architectures.

References

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,4-bis(dibromomethyl)benzene. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-bis(bromomethyl)- (CAS 623-24-5). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Wiley. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. NIST WebBook. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

University of Massachusetts Boston, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]

-

OC-TV. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Van der Made, A. W., & Van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, 58(5), 1262–1263. Retrieved from [Link]

Sources

- 1. 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | C12H16Br2 | CID 2752645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS 35168-64-0: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbe… [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene crystal structure

This guide provides a rigorous crystallographic and synthetic analysis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (often referred to as

This molecule is a critical "rigid rod" synthon in supramolecular chemistry. Its fully substituted benzene core creates a steric gear system that dictates specific packing motifs, making it a model compound for studying steric crowding and a precursor for molecular machines (rotors) and porous organic frameworks.

Executive Technical Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is a centrosymmetric, hexasubstituted benzene derivative. Unlike simple benzyl bromides, the presence of four ortho-methyl groups creates significant steric strain, forcing the bromomethyl arms into specific rotational conformations to minimize

Key Structural & Synthetic Characteristics:

-

Crystal Habit: Monoclinic prisms governed by

symmetry.[1] -

Lattice Logic: The molecule sits on a crystallographic center of inversion (

in a -

Synthetic Pathway: Produced via Blanc Bromomethylation of durene, not radical bromination. This is a critical distinction for yield and purity.

Crystallographic Architecture

The crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene reveals a lattice dominated by dense packing and weak C-H

Crystal Data Parameters

The following data represents the definitive structural solution at low temperature (173 K), ensuring minimal thermal ellipsoid distortion.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Common for centrosymmetric organics. |

| Space Group | Centrosymmetric space group. | |

| Unit Cell ( | Short axis, likely stacking direction. | |

| Unit Cell ( | Very short axis, indicating | |

| Unit Cell ( | Long axis, accommodating the molecular length.[1] | |

| Beta Angle ( | Slight deviation from orthogonality. | |

| Volume ( | Compact packing.[1] | |

| Z | 2 | Crucial: Implies molecule lies on an inversion center. |

| Calc. Density ( | ~1.81 g/cm | High density due to heavy Bromine atoms. |

Structural Logic & Packing Forces

The packing is driven by two competing forces: Steric Locking and Stacking Efficiency .

-

The Inversion Center (

): Because -

The "Gear Effect": The four methyl groups at positions 2,3,5,6 are too bulky to allow free rotation of the bromomethyl groups. The

groups lock into a position nearly perpendicular to the benzene ring plane (approx. -

Herringbone vs. Stacking: The short

-axis (

Figure 1: Structural logic dictating the crystal habit. The interplay of symmetry and sterics forces a rigid, centrosymmetric packing.

Synthetic Methodology

For high-purity crystallization, the synthesis must avoid poly-bromination byproducts. While radical bromination (NBS) of hexamethylbenzene is theoretically possible, it is non-selective.

The authoritative protocol is the Blanc Bromomethylation of Durene. This method uses formaldehyde and HBr to add the carbon scaffold and the halogen simultaneously to the unsubstituted 3 and 6 positions of durene.

Protocol: Blanc Bromomethylation

Reaction:

| Step | Action | Critical Technical Note |

| 1. Solvation | Dissolve 0.1 mol Durene (13.4 g) in 50 mL glacial acetic acid (AcOH). | Heat to 60-70°C to ensure full dissolution before reagent addition. |

| 2. Activation | Add 0.2 mol Paraformaldehyde (6.15 g).[1][2] | Use a slight excess of paraformaldehyde to drive the reaction to completion. |

| 3. Addition | Add 40 mL of 31% HBr in Acetic Acid. | Safety: Highly corrosive fuming liquid. Add dropwise if exotherm is noted. |

| 4. Reflux | Heat mixture to 120°C for 8 hours. | The solution will darken. The high temp is required to overcome the steric barrier of the ortho-methyls. |

| 5. Quench | Pour hot mixture into 100 mL ice-water. | Rapid precipitation occurs. The product is hydrophobic. |

| 6. Isolation | Filter the precipitate on a glass frit (G3). | Wash copiously with water to remove residual acid. |

| 7. Purification | Recrystallization: Dissolve in hot Chloroform ( | Slow evaporation yields X-ray quality monoclinic prisms. |

Synthesis Workflow Diagram

Figure 2: The Blanc Bromomethylation pathway. This route ensures regioselectivity at the 3,6 positions of the durene ring.

Supramolecular Utility

Why is this structure important for drug development and materials science?

-

Macrocyclic Precursor: This molecule is the standard "straight" linker used to close cyclophanes . By reacting this dibromide with a dithiol or diamine, researchers create molecular boxes (cyclophanes) that can encapsulate drug molecules or stabilize reactive intermediates.

-

Molecular Rotors: The steric crowding of the methyl groups against the bromomethyl arms mimics a macroscopic gear. In the solid state, these rotors are locked (static), but in solution or porous frameworks (MOFs), they act as dipolar rotors with defined rotational barriers (approx. 10-15 kcal/mol).

-

Crystal Engineering: The

structure serves as a benchmark for "halogen bonding" studies. The Br atoms are electronically accessible for forming halogen bonds (

References

-

Crystal Structure Determination: Zhao, Y., et al. "Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2."[1] Zeitschrift für Kristallographie - New Crystal Structures, vol. 237, no.[1] 5, 2022, pp. 819–820.[1]

-

Synthetic Protocol (Blanc Reaction): Van der Made, A. W., & Van der Made, R. H. "A convenient procedure for bromomethylation of aromatic compounds." Journal of Organic Chemistry, vol. 58, no. 5, 1993, pp. 1262–1263.[2]

-

Spectroscopic Data (NMR/IR): SpectraBase. "1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene 13C NMR."[3] Wiley Science Solutions.

-

Cambridge Structural Database (CSD): CCDC Entry: 2168949.[1] (Access via CCDC or similar structural repositories).

Sources

Technical Guide: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene Derivatives

Executive Summary

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene (CAS: 35168-64-0), often referred to as

For researchers in supramolecular chemistry and drug discovery, this molecule is not merely a linker; it is a structural enforcement unit.[1][2] It serves as the primary precursor for tetramethyl[2.2]paracyclophanes, a gateway to sterically crowded molecular machines, and a rigid strut in Metal-Organic Frameworks (MOFs).[1][2]

This guide synthesizes the optimal production protocols, reactivity profiles, and safety architectures required to handle this compound with high fidelity.

Chemical Architecture & Properties[1][2][3][4]

The molecule consists of a benzene ring where all four aromatic protons are replaced by methyl groups, and the para-positions bear bromomethyl moieties.[1][2]

Structural Analysis[1][2]

-

Steric Gear Effect: The four methyl groups at the 2,3,5,6 positions create a "picket fence" around the ring.[1][2] This prevents unwanted electrophilic aromatic substitution on the core, directing all reactivity to the benzylic bromides.[1][2]

-

Solubility Profile: The high symmetry and molecular weight result in significant crystallinity.[1][2] It is sparingly soluble in cold hexanes but soluble in hot chloroform, toluene, and THF.[1][2]

Physical Data Table[1][2]

| Property | Value | Notes |

| IUPAC Name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | |

| CAS Number | 35168-64-0 | |

| Molecular Formula | C₁₂H₁₆Br₂ | |

| Molecular Weight | 320.07 g/mol | |

| Melting Point | 214–215 °C | High crystallinity indicates strong |

| Appearance | White crystalline powder | |

| Reactivity Class | Benzylic Electrophile | Highly susceptible to S_N2 attack |

Synthesis & Purification Protocols

While radical bromination of hexamethylbenzene is theoretically possible, it suffers from poor statistical control (yielding mono-, di-, and tri-brominated mixtures).[1][2] The authoritative industrial route utilizes the bromomethylation of durene (1,2,4,5-tetramethylbenzene).[1][2] This method relies on the high regioselectivity of the Blanc reaction, as only the 3 and 6 positions are available.[1][2]

Primary Synthesis Workflow (Bromomethylation)

Reaction Principle: Electrophilic aromatic substitution using generated bromomethyl cations.[1][2]

Reagents:

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 13.4 g (0.1 mol) of durene in 50 mL of hot glacial acetic acid . Ensure complete dissolution before proceeding.[1][2]

-

Reagent Addition: Add 6.15 g (0.20 mol) of paraformaldehyde.

-

Acid Introduction: Carefully add 40 mL of 31% HBr/Acetic acid solution . Caution: Exothermic reaction.[1][2]

-

Reflux: Heat the mixture to 110–120 °C for 8–10 hours . The solution will darken, and solids may begin to precipitate as the reaction progresses.[1][2]

-

Quenching: Cool the mixture to room temperature and pour the slurry into 100 mL of ice-cold water . This precipitates the crude product and removes excess acid.[1][2]

-

Filtration: Filter the white/off-white solid using a sintered glass funnel (Grade G3). Wash copiously with water to remove all traces of acetic acid.[1][2]

-

Purification (Critical): Recrystallize the crude solid from hot chloroform or toluene .[1][2]

-

Drying: Dry under high vacuum at 60 °C for 4 hours.

Visualization of Synthesis Logic

Figure 1: The bromomethylation pathway ensures substitution only occurs at the open 3,6 positions, avoiding the statistical mixtures common in radical bromination.[1]

Reactivity Profile & Applications

The benzylic bromide groups are potent electrophiles.[1][2] However, the ortho-methyl groups exert a "gating" effect .[1][2] Nucleophiles must approach from a specific trajectory, which suppresses side reactions but requires stronger nucleophiles or longer reaction times compared to unsubstituted benzylic bromides.[1][2]

Key Derivatization Pathways[1][2]

A. Cyclophane Synthesis (The Hofmann Route)

This is the most significant application.[1][2] The molecule is converted to a quaternary ammonium salt, which undergoes 1,6-Hofmann elimination to yield the reactive quinodimethane intermediate.[1][2]

-

Mechanism: The steric bulk of the methyl groups forces the resulting [2.2]paracyclophane into a rigid, strained conformation, highly valued in material science for creating conductive polymers (Parylene derivatives).[1][2]

B. Thiol-Functionalized Linkers (Molecular Electronics)

Reaction with thiourea followed by hydrolysis yields 1,4-bis(mercaptomethyl)-2,3,5,6-tetramethylbenzene.[1][2]

-

Use Case: These dithiols serve as "molecular alligator clips," binding to gold electrodes with the durene core acting as an insulating, rigid spacer for conductance studies.[1][2]

C. MOF Ligand Synthesis

Displacement of the bromides with carboxylate or phosphonate groups creates rigid ligands.[1][2]

-

Advantage: The tetramethyl core prevents the ligands from rotating freely within the MOF lattice, increasing the stability and porosity of the final framework.[1][2]

Application Workflow Diagram

Figure 2: Divergent synthesis pathways.[1][2] The rigidity of the durene core is preserved across all derivatives, conferring structural integrity to downstream materials.[1]

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that benzylic bromides are potent lachrymators and alkylating agents.[1][2] They can cause irreversible DNA damage if mishandled.[1][2]

| Hazard Class | Description | Mitigation Protocol |

| Skin Corrosion (1B) | Causes severe burns and scarring.[1][2] | Double-gloving (Nitrile + Laminate) is mandatory.[1][2] |

| Lachrymator | Irritates mucous membranes even at low ppm.[1][2] | Always weigh and handle inside a functioning fume hood.[1][2] Do not transport open containers. |

| Hydrolysis Risk | Reacts with moisture to release HBr gas.[1][2] | Store in a desiccator.[1][2] If the white powder turns yellow/orange, it indicates HBr release/degradation.[1][2] |

Neutralization: Spills should be treated with a dilute solution of alcoholic KOH or ammonia to quench the alkylating bromide before cleanup.[1][2]

References

-

Synthesis via Bromomethylation

-

Cyclophane Precursors

-

Physical Properties & Safety Data

-

Supramolecular Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | C12H16Br2 | CID 2752645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of durene by methylation of 1,2,4-trimethylbenzene with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. EP1460051A2 - Process for the production of mesitylene and durene - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene as a Versatile Building Block for Shape-Persistent Macrocycles

Introduction: The Architectural Value of a Sterically Hindered Linker

In the field of supramolecular chemistry and materials science, the rational design of macrocycles with defined shapes, sizes, and functionalities is paramount.[1] These molecular architectures are foundational to creating novel host-guest systems, molecular sensors, and advanced materials.[2][3] 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, a derivative of durene, presents itself as a uniquely valuable building block for this purpose.

The core of its utility lies in the combination of two key features: the rigid, sterically demanding 2,3,5,6-tetramethylbenzene (durene) core and the two reactive bromomethyl groups positioned at the 1 and 4 positions. The durene unit acts as a rigid "sidewall," pre-organizing the resulting macrocyclic structure and reducing its conformational flexibility.[4] This inherent rigidity is crucial for creating shape-persistent cavities, a desirable trait for selective molecular recognition. The benzylic bromide functionalities provide highly reactive sites for nucleophilic substitution, enabling facile covalent bond formation with a wide array of complementary linkers.

This guide provides an in-depth exploration of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene, from its fundamental properties and synthesis to detailed protocols for its application in constructing robust macrocyclic frameworks.

Physicochemical Properties and Safety Data

A thorough understanding of the building block's characteristics is essential for successful and safe experimentation.

| Property | Value | Source |

| IUPAC Name | 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene | [5] |

| Synonyms | Bis(bromomethyl)durene | [5] |

| CAS Number | 35168-64-0 | [5] |

| Molecular Formula | C₁₂H₁₆Br₂ | [5][6] |

| Molecular Weight | 320.06 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 214.5-215 °C | [7] |

| Solubility | Soluble in chlorinated solvents (e.g., DCM, chloroform), THF, DMF | - |

Critical Safety & Handling:

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene is classified as a corrosive substance that causes severe skin burns and eye damage.[5][7] It is also a lachrymator. Therefore, all handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[8][9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Protocol I: Synthesis of 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene

The synthesis of this key building block can be achieved from durene (1,2,4,5-tetramethylbenzene) via a bromomethylation reaction. The following protocol is adapted from established literature procedures.[10]

Causality of Reagent Choice:

-

Durene: The electron-rich aromatic starting material.

-

Paraformaldehyde: Serves as the source of formaldehyde for the electrophilic aromatic substitution (chloromethylation followed by halogen exchange).

-

31% HBr in Acetic Acid: Provides both the acidic catalyst and the bromide source for the reaction. Glacial acetic acid acts as the solvent.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 13.42 g (0.1 mol) of durene in 50 mL of hot glacial acetic acid.

-

Reagent Addition: To the hot solution, carefully add 6.15 g (0.20 mol) of paraformaldehyde, followed by the slow addition of 40 mL of a 31% hydrobromic acid solution in glacial acetic acid.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 8 hours. The reaction should be monitored for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a glass frit (G3 or equivalent).[10]

-

Purification: Wash the crude product with water and then dry it under a vacuum. The product can be further purified by recrystallization from a suitable solvent like chloroform to yield the pure 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene.

Characterization:

-

¹³C NMR (CDCl₃): Expected peaks around δ 135.2 (Ar-C), 133.8 (Ar-C), 29.5 (Ar-CH₂Br), and 16.8 (Ar-CH₃) ppm.[6]

-

Crystal Structure: The crystal structure has been reported, confirming its monoclinic, P2₁/c space group.[10]